

Application Note: Quantification of Achyranthoside C in Plant Extracts using HPLC-MS

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Compound of Interest		
Compound Name:	Achyranthoside C	
Cat. No.:	B11935711	Get Quote

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Introduction

Achyranthoside C is a triterpenoid saponin found in plants of the Achyranthes genus, notably Achyranthes bidentata and Achyranthes fauriei. These plants have a history of use in traditional medicine, and their bioactive constituents are of growing interest for modern drug development. Accurate and reliable quantification of specific saponins like **Achyranthoside C** is crucial for quality control, standardization of herbal extracts, and pharmacokinetic studies.

This application note provides a detailed protocol for the quantification of **Achyranthoside C** in plant extracts using a robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method. The described method overcomes common analytical challenges associated with saponin analysis, such as poor peak shape, by employing a specialized column and an ion-pair reagent.

Experimental

Instrumentation and Chromatographic Conditions

The method outlined below is based on the successful quantification of **Achyranthoside C** and other related saponins from Achyranthes root extracts.[1][2][3]



Table 1: HPLC-MS Instrumentation and Conditions

Parameter	Specification	
HPLC System	Agilent 1200 series or equivalent	
Mass Spectrometer	Agilent 6130 single quadrupole LC/MS or equivalent	
Column	Phenomenex Phenyl-hexyl (150 × 2.0 mm, 3 μ m)	
Mobile Phase A	5 mM Dihexylammonium acetate (DHAA) in Water	
Mobile Phase B	5 mM Dihexylammonium acetate (DHAA) in Acetonitrile	
Gradient Elution	0-1 min: 30% B, 1-10 min: 30-70% B, 10-15 min: 70% B	
Flow Rate	0.2 mL/min	
Column Temperature	40°C	
Injection Volume	5 μL	
Ionization Mode	Electrospray Ionization (ESI), Negative	
Detection Mode	Selected Ion Monitoring (SIM)	
Monitored Ion (m/z)	[M-H] ⁻ (e.g., for Achyranthoside C: m/z 955.5)	

Note: The use of a cationic ion-pair reagent like dihexylammonium acetate is critical for achieving good peak shapes for acidic saponins like **Achyranthoside C**.[4]

Standards and Reagents

- Achyranthoside C analytical standard (purity ≥95%)
- Acetonitrile (HPLC grade)
- Water (LC-MS grade)



- Dihexylamine
- Acetic acid

Sample Preparation

The following is a general procedure for the extraction of **Achyranthoside C** from plant material. The efficiency of extraction can be influenced by the specific plant matrix and may require optimization.

- Grinding: Mill the dried plant material (e.g., roots of Achyranthes bidentata) to a fine powder (e.g., 40-60 mesh).
- Extraction:
 - Accurately weigh 1.0 g of the powdered plant material into a flask.
 - Add 50 mL of 70% ethanol.[5]
 - Perform extraction using a suitable method such as soxhlet extraction for 4-6 hours or ultrasonication for 30-60 minutes.
- Filtration and Concentration:
 - Filter the extract through Whatman No. 1 filter paper.
 - Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C.
- Reconstitution:
 - Dissolve the dried extract in a known volume of the initial mobile phase (e.g., 10 mL).
 - Filter the reconstituted sample through a 0.45 μm syringe filter prior to HPLC injection.

Method Validation Parameters

While a comprehensive validation table for **Achyranthoside C** from a single source is not readily available in the public domain, the successful application of the described LC-MS



method for the quantification of **Achyranthoside C** in various Achyranthes root extracts has been reported. The following table summarizes typical validation parameters that should be assessed for this method in accordance with ICH guidelines.

Table 2: Method Validation Parameters for Achyranthoside C Quantification

Parameter	Typical Expected Results	
Linearity (R²)	≥ 0.999	
Limit of Detection (LOD)	To be determined (ng/mL range)	
Limit of Quantification (LOQ)	To be determined (ng/mL range)	
Precision (%RSD)	Intraday: < 2%, Interday: < 5%	
Accuracy (Recovery %)	95 - 105%	
Specificity	No interfering peaks at the retention time of Achyranthoside C	

Quantitative Data Summary

The described LC-MS method has been successfully used to determine the concentration of **Achyranthoside C** in different preparations of Achyranthes root. The amounts can vary significantly depending on the extraction method.

Table 3: Quantification of **Achyranthoside C** in Achyranthes Root Extracts

Extraction Method	Achyranthoside C Concentration (µg/g of dried plant material)	Reference
Water Extraction (Room Temp)	Present in smaller amounts	
Standard Decoction	Major saponin	-
Prolonged Heating	Amount may vary	_

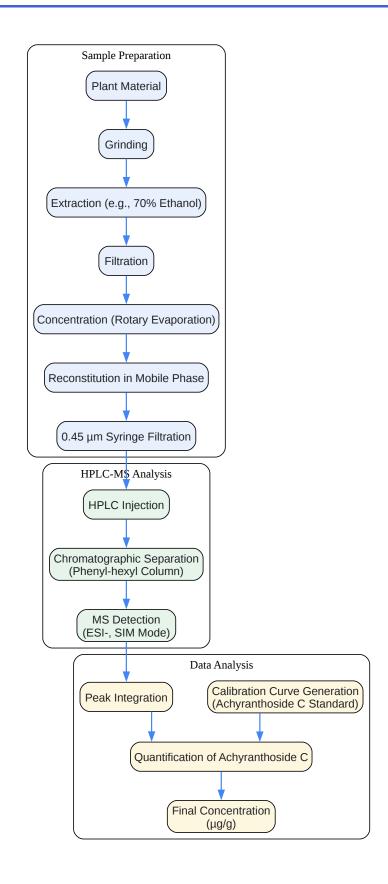


Note: The table illustrates the applicability of the method. Actual concentrations will vary based on the plant material and specific extraction conditions.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the quantification of **Achyranthoside C** in plant extracts.





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Caption: Experimental workflow for **Achyranthoside C** quantification.



Conclusion

The presented HPLC-MS method provides a reliable and robust approach for the quantification of **Achyranthoside C** in plant extracts. The use of a phenyl-hexyl column with a dihexylammonium acetate containing mobile phase is key to achieving accurate and reproducible results. This application note serves as a comprehensive guide for researchers and scientists involved in the quality control and development of botanical drugs and products containing Achyranthes species.

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